Methyl[1-(4-phenylphenyl)ethyl]amine
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Overview
Description
Methyl[1-(4-phenylphenyl)ethyl]amine, also known as 1-[1,1’-biphenyl]-4-yl-N-methylethanamine, is an organic compound with the molecular formula C15H17N and a molecular weight of 211.31 g/mol . This compound is characterized by the presence of a biphenyl group attached to an ethylamine moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[1-(4-phenylphenyl)ethyl]amine typically involves the reaction of 1-bromo-4-phenylbenzene with N-methylethanamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, including temperature, pressure, and catalyst concentration, ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(4-phenylphenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogen or nitro groups on the biphenyl ring.
Scientific Research Applications
Methyl[1-(4-phenylphenyl)ethyl]amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl[1-(4-phenylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group enhances its binding affinity to these targets, facilitating various biochemical pathways. The compound may act as an agonist or antagonist, modulating the activity of its molecular targets .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)ethylamine: A chiral amine with similar structural features but different functional groups.
1-(4-Methoxyphenyl)ethylamine: Contains a methoxy group instead of a phenyl group, leading to different chemical properties.
Uniqueness
Methyl[1-(4-phenylphenyl)ethyl]amine is unique due to its biphenyl structure, which imparts distinct chemical reactivity and binding properties. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
N-methyl-1-(4-phenylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-12(16-2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNAJVBGLOFZLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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